molecular formula C11H8ClNO3S2 B3596997 methyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate

methyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate

Cat. No.: B3596997
M. Wt: 301.8 g/mol
InChI Key: IBHMZLPZYKPFAF-UHFFFAOYSA-N
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Description

Methyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate is a complex organic compound featuring a thiophene ring system substituted with a chloro group and a carbonyl amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate typically involves multi-step organic reactions. One common method starts with the chlorination of thiophene to introduce the chloro group at the 5-position. This is followed by the acylation of the thiophene ring to form the carbonyl group. The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can significantly reduce production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, methyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development, particularly in the treatment of inflammatory diseases or cancer.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including conductive polymers and organic semiconductors. Its ability to undergo various chemical modifications makes it versatile for creating materials with specific properties.

Mechanism of Action

The mechanism by which methyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate exerts its effects depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The carbonyl amino group can form hydrogen bonds with biological targets, while the thiophene ring can participate in π-π interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-{[(5-bromo-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate
  • Methyl 3-{[(5-methyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate

Uniqueness

Compared to similar compounds, methyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate is unique due to the presence of the chloro group, which can significantly influence its reactivity and interaction with biological targets. The chloro group can enhance the compound’s electrophilicity, making it more reactive in substitution reactions and potentially increasing its binding affinity in biological systems.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

methyl 3-[(5-chlorothiophene-2-carbonyl)amino]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3S2/c1-16-11(15)9-6(4-5-17-9)13-10(14)7-2-3-8(12)18-7/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHMZLPZYKPFAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate
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methyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate
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methyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate
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methyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate
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methyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate
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methyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate

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